molecular formula C23H17Br2N3O3S2 B11524208 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11524208
M. Wt: 607.3 g/mol
InChI Key: NDIRVCOMABUKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dibromo-Hydroxyphenyl Group: This step involves the bromination of a hydroxyphenyl precursor, followed by its condensation with the benzothiazole core.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with 2-methoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dibromo groups, potentially leading to debromination or the formation of hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole core or the dibromo-hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The benzothiazole core is known for its biological activity, and this compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. Its interactions with biological targets could be studied to develop new therapeutic agents.

Medicine

Given its potential biological activities, this compound could be investigated for its medicinal properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo-hydroxyphenyl group may enhance its binding affinity or reactivity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
  • 2-[(6-{[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its dibromo-hydroxyphenyl group, which can significantly influence its reactivity and potential applications. Compared to similar compounds with different halogen substitutions, the dibromo derivative may exhibit distinct biological activities or chemical properties.

Properties

Molecular Formula

C23H17Br2N3O3S2

Molecular Weight

607.3 g/mol

IUPAC Name

2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H17Br2N3O3S2/c1-31-19-5-3-2-4-17(19)27-21(29)12-32-23-28-18-7-6-15(10-20(18)33-23)26-11-13-8-14(24)9-16(25)22(13)30/h2-11,30H,12H2,1H3,(H,27,29)

InChI Key

NDIRVCOMABUKMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.